

ERD-3111 solubility and preparation for experiments

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Compound of Interest

Compound Name: ERD-3111

Cat. No.: B15543644

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Application Notes and Protocols for ERD-3111

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to target the Estrogen Receptor Alpha (ER α) for degradation. As a heterobifunctional molecule, **ERD-3111** functions by simultaneously binding to ER α and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination of ER α , marking it for subsequent degradation by the proteasome. This mechanism of action makes **ERD-3111** a valuable tool for studying the therapeutic potential of ER α degradation in ER-positive (ER+) breast cancers, including those with mutations in the ESR1 gene that confer resistance to conventional endocrine therapies.^{[1][2][3]}

These application notes provide essential information on the solubility, preparation, and experimental use of **ERD-3111** to assist researchers in their studies.

Chemical and Physical Properties

Property	Value
Chemical Formula	C ₄₅ H ₄₆ F ₄ N ₈ O ₅
Molecular Weight	854.89 g/mol
Appearance	Solid
CAS Number	2832865-25-3

Solubility and Preparation of Stock Solutions

The solubility of **ERD-3111** is a critical factor for its use in various experimental settings. Below is a summary of its known solubility and recommendations for preparing stock solutions.

Solvent	Concentration	Notes
Dimethyl Sulfoxide (DMSO)	100 mg/mL (116.97 mM)	Requires sonication for complete dissolution. It is recommended to use anhydrous, newly opened DMSO as the compound is hygroscopic. [4]

Protocol for Preparing a 10 mM DMSO Stock Solution:

- Materials:
 - ERD-3111** powder
 - Anhydrous Dimethyl Sulfoxide (DMSO)
 - Sterile, conical-bottom polypropylene or glass vial
 - Calibrated micropipettes
 - Vortex mixer
 - Sonicator bath

- Procedure:

1. Equilibrate the vial of **ERD-3111** powder to room temperature before opening to prevent moisture condensation.
2. Weigh out the desired amount of **ERD-3111** powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.855 mg of **ERD-3111**.
3. Add the appropriate volume of anhydrous DMSO to the vial containing the **ERD-3111** powder.
4. Vortex the solution vigorously for 1-2 minutes to aid in dissolution.
5. If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes, or until the solution is clear.
6. Once completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage of Stock Solutions:

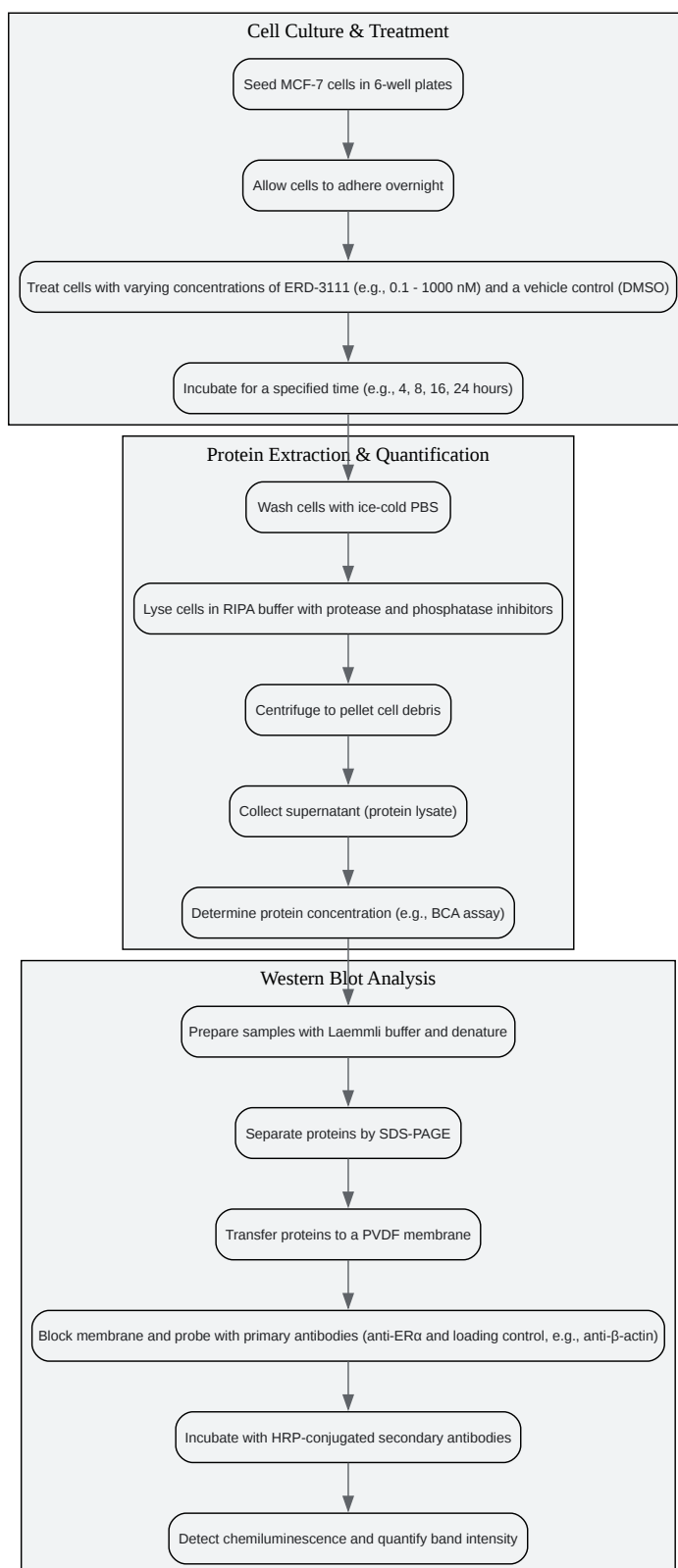
- Short-term (up to 1 month): Store aliquots at -20°C.
- Long-term (up to 1 year): For maximum stability, store aliquots at -80°C.[\[4\]](#)

Experimental Protocols

In Vitro ER α Degradation Assay using Western Blot

This protocol describes a general method to assess the ability of **ERD-3111** to induce the degradation of ER α in a cellular context. MCF-7, an ER+ human breast cancer cell line, is commonly used for this purpose.

Workflow for In Vitro ER α Degradation Assay:



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Workflow for assessing ERα degradation by **ERD-3111** in vitro.

Detailed Protocol:

- Cell Culture:
 - Culture MCF-7 cells in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin) at 37°C in a humidified 5% CO₂ incubator.
- Treatment:
 - Seed cells in 6-well plates and allow them to reach 70-80% confluency.
 - Prepare serial dilutions of the **ERD-3111** stock solution in culture media to achieve the desired final concentrations (e.g., a range from 0.1 nM to 1000 nM).
 - Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of **ERD-3111** used.
 - Remove the old media and add the media containing **ERD-3111** or vehicle.
 - Incubate the cells for the desired time points (e.g., 4, 8, 16, or 24 hours).
- Protein Extraction and Quantification:
 - Following treatment, wash the cells twice with ice-cold PBS.
 - Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Collect the supernatant and determine the protein concentration using a BCA assay or a similar method.
- Western Blotting:

- Normalize the protein concentration for all samples. Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane and separate them on an SDS-PAGE gel.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against ERα overnight at 4°C.
- Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate and an imaging system.
- To ensure equal loading, the membrane can be stripped and re-probed with an antibody for a loading control protein such as β-actin or GAPDH.
- Quantify the band intensities using densitometry software and normalize the ERα signal to the loading control.

In Vivo Studies in a Mouse Xenograft Model

ERD-3111 has demonstrated efficacy in inhibiting tumor growth in MCF-7 xenograft models.[1]
[3] The following is a general protocol for such a study.

Preparation of Dosing Solution for Oral Administration:

While a specific published formulation for **ERD-3111** is not available, a common vehicle for oral gavage of similar compounds consists of a suspension in a mixture of solvents. Researchers should optimize the formulation for their specific experimental needs. A potential starting formulation could be:

- Vehicle: 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.
- Preparation:

- Weigh the required amount of **ERD-3111**.
- Prepare the vehicle solution.
- Add a small amount of the vehicle to the **ERD-3111** powder to create a paste.
- Gradually add the remaining vehicle while vortexing or sonicating to achieve a homogenous suspension.
- Prepare the dosing solution fresh daily.

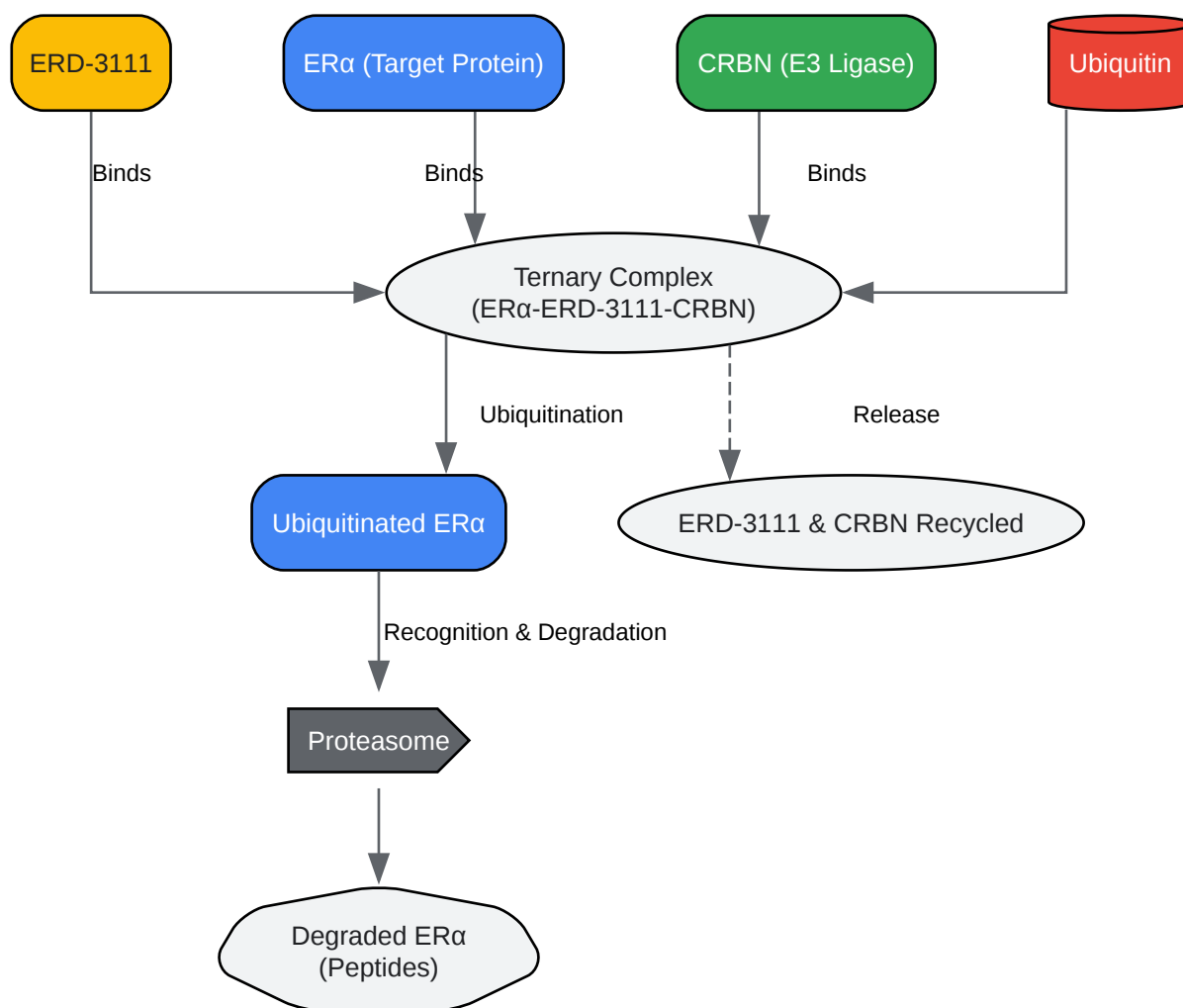
Xenograft Model Protocol:

- Animal Model:
 - Use immunodeficient mice (e.g., female athymic nude or NSG mice).
- Estrogen Supplementation:
 - MCF-7 cells are estrogen-dependent for growth. Therefore, supplement the mice with estrogen. This is typically achieved by implanting a slow-release 17β -estradiol pellet subcutaneously a few days before tumor cell inoculation.
- Tumor Cell Inoculation:
 - Harvest MCF-7 cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel.
 - Inject approximately 5×10^6 cells subcutaneously into the flank of each mouse.
- Treatment:
 - Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
 - Administer **ERD-3111** orally (e.g., by gavage) at the desired dose and schedule. A starting point could be daily or twice-daily administration.

- The control group should receive the vehicle only.
- Monitoring and Endpoint:
 - Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.
 - Monitor the body weight and general health of the animals.
 - At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for ER α levels, immunohistochemistry).

Mechanism of Action: PROTAC-Mediated ER α Degradation

ERD-3111 operates through the PROTAC mechanism to induce the degradation of its target protein, ER α .



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